![molecular formula C19H26O4 B1193263 Novolactone](/img/structure/B1193263.png)
Novolactone
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Overview
Description
Novolactone is a natural inhibitor of the allosteric regulation of Hsp70.
Scientific Research Applications
Allosteric Regulation of Hsp70
Novolactone, a natural product, has been identified as a selective and potent tool that targets cytosolic and endoplasmic reticulum-localized isoforms of the 70 kDa heat shock proteins (Hsp70). It binds covalently at the interface between the substrate-binding and ATPase domains of Hsp70. This interaction disrupts interdomain communication by allosterically inducing a conformational change in Hsp70, which blocks ATP-induced substrate release and inhibits refolding activities. These properties make novolactone a valuable tool for exploring the requirements of Hsp70 chaperones in diverse cellular contexts (Hassan et al., 2015).
Probing Allosteric Inhibition Mechanisms
A study utilized computational approaches to probe the allosteric inhibition mechanisms of E. coli Hsp70 (DnaK) and human Hsp70 proteins by small molecule inhibitors including novolactone. The research combined molecular dynamics simulations, binding free energy analysis, network-based modeling of residue interactions, and allosteric communications to characterize and compare molecular signatures of the apo form, substrate-bound, and inhibitor-bound chaperone complexes. This helped in understanding how allosteric inhibitors like novolactone might affect the chaperone activities and interdomain allosteric control of Hsp70 (Stetz & Verkhivker, 2016).
properties
Product Name |
Novolactone |
---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.41 |
IUPAC Name |
(2aS,2bS,3R,4aR,5R,8aS,8bS,10aS)-2b,3-Dihydroxy-2a,5-dimethyl-6-vinyl-2a,2b,3,4,4a,5,8,8a,8b,9,10,10a-dodecahydro-2H-phenanthro[2,1-b]oxet-2-one |
InChI |
InChI=1S/C19H26O4/c1-4-11-5-6-12-13(10(11)2)9-15(20)19(22)14(12)7-8-16-18(19,3)17(21)23-16/h4-5,10,12-16,20,22H,1,6-9H2,2-3H3/t10-,12-,13-,14-,15+,16-,18+,19+/m0/s1 |
InChI Key |
QCRSGWLSSYLDRN-OCDQBGJXSA-N |
SMILES |
O=C1[C@@]2(C)[C@@](CC[C@@]3([H])[C@@]4([H])CC=C(C=C)[C@H](C)[C@]4([H])C[C@@H](O)[C@]32O)([H])O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Novolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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